(R)-2-(tert-Butyl)-1-tosylaziridine

説明

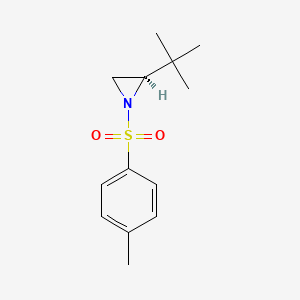

(R)-2-(tert-Butyl)-1-tosylaziridine is a chiral aziridine derivative characterized by a three-membered nitrogen-containing ring system. Key structural features include:

- A tert-butyl group at the 2-position, contributing significant steric bulk and enhancing stereochemical stability.

- A tosyl (p-toluenesulfonyl) group at the 1-position, acting as a strong electron-withdrawing substituent and leaving group.

- (R)-configuration at the stereogenic center, making it a valuable chiral building block in asymmetric synthesis.

Aziridines are highly strained due to their small ring size, rendering them reactive in ring-opening reactions. The tosyl group facilitates nucleophilic attacks, while the tert-butyl group modulates steric and electronic environments, influencing regioselectivity and stability. This compound is utilized in pharmaceutical and agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles .

特性

分子式 |

C13H19NO2S |

|---|---|

分子量 |

253.36 g/mol |

IUPAC名 |

(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |

InChIキー |

NZARMBGWBDHTMI-NBFOIZRFSA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(C)(C)C |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butyl)-1-tosylaziridine typically involves the reaction of a suitable aziridine precursor with tert-butyl and tosylating agents. One common method is the tosylation of ®-2-(tert-Butyl)aziridine using tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of ®-2-(tert-Butyl)-1-tosylaziridine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-product formation .

化学反応の分析

Types of Reactions

®-2-(tert-Butyl)-1-tosylaziridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new aziridine derivatives.

Ring-Opening Reactions: The strained three-membered ring can be opened by nucleophiles or electrophiles, resulting in the formation of larger ring systems or linear compounds.

Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Ring-Opening Reactions: Reagents such as acids, bases, or transition metal catalysts can be used to facilitate ring-opening. Conditions vary depending on the desired product.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted aziridines with various functional groups.

Ring-Opening Reactions: Larger ring systems or linear amines.

Oxidation and Reduction: Aziridine N-oxides or primary/secondary amines.

科学的研究の応用

®-2-(tert-Butyl)-1-tosylaziridine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of ®-2-(tert-Butyl)-1-tosylaziridine involves its reactivity as an aziridine derivative. The strained three-membered ring makes it highly reactive towards nucleophiles and electrophiles. The tert-butyl and tosyl groups influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

(R)-2-(tert-Butyl)-2-methyl-1-tosylaziridine

Structural Differences :

- An additional methyl group at the 2-position compared to the target compound.

- Increased steric hindrance around the nitrogen atom.

Hypothesized Reactivity and Stability :

- The methyl group may further restrict nucleophilic access to the nitrogen, slowing ring-opening reactions.

- Enhanced steric protection could improve thermal stability but reduce reactivity in substitution reactions.

- Comparative studies on enantioselectivity in asymmetric synthesis are lacking in the provided evidence, but steric effects likely alter reaction pathways .

tert-Butyl (R)-2-(azidomethyl)-1-pyrrolidinecarboxylate

Structural Differences :

- Five-membered pyrrolidine ring (vs. three-membered aziridine), reducing ring strain.

- Azide functional group (vs. tosyl group), enabling participation in click chemistry (e.g., Huisgen cycloaddition).

- tert-Butoxycarbonyl (Boc) protecting group (vs. tosyl leaving group).

Functional Implications :

- Lower reactivity in ring-opening due to reduced strain.

- The azide group offers orthogonal reactivity for bioconjugation or polymer chemistry.

- The Boc group enhances solubility and stability during peptide synthesis, contrasting with the tosyl group’s role in facilitating substitutions .

Data Table: Structural and Functional Comparison

| Compound Name | Ring Size | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| (R)-2-(tert-Butyl)-1-tosylaziridine | 3-membered | 1-Tosyl, 2-tert-butyl (R-configuration) | High ring strain; nucleophilic opening | Chiral intermediates, pharmaceuticals |

| (R)-2-(tert-Butyl)-2-methyl-1-tosylaziridine | 3-membered | 1-Tosyl, 2-tert-butyl, 2-methyl | Reduced reactivity due to steric bulk | Potential steric tuning in synthesis |

| tert-Butyl (R)-2-(azidomethyl)-1-pyrrolidinecarboxylate | 5-membered | 1-Boc, 2-azidomethyl | Click chemistry compatibility; low strain | Bioconjugation, peptide synthesis |

Research Findings and Limitations

- Steric Effects : The tert-butyl group in aziridines universally enhances stereochemical stability but may impede reactions requiring nucleophilic access to the nitrogen.

- Ring Strain : Aziridines exhibit higher reactivity than pyrrolidines in ring-opening, critical for synthesizing amines or sulfonamides.

- Functional Group Roles : Tosyl groups favor substitutions (e.g., SN2 reactions), while azides and Boc groups enable diversification and protection, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。